N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

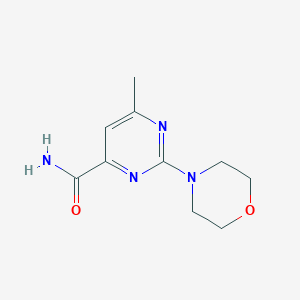

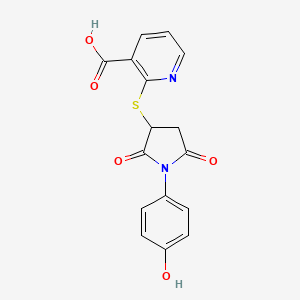

“N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride” is a chemical compound with the CAS Number: 2253629-95-5 . It has a molecular weight of 233.1 . The compound is in powder form and is stored at room temperature .

Synthesis Analysis

While specific synthesis methods for “N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride” are not available, there are general methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .

Molecular Structure Analysis

The Inchi Code for “N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride” is 1S/C8H8N4.2ClH/c1-2-4-9-8(3-1)12-7-5-10-11-6-7;;/h1-6H, (H,9,12) (H,10,11);2*1H .

Chemical Reactions Analysis

The compound is likely involved in Buchwald–Hartwig amination reactions . These reactions involve the amination of chlorides with appropriate aminopyrazoles .

Physical And Chemical Properties Analysis

“N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 233.1 .

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride: has garnered attention as a potential anticancer agent. Researchers have bioisosterically replaced the phenylsulfonamide moiety in a lead compound with pyrazole derivatives, resulting in a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines . Among these, compound 15 stands out as the most potent CDK2 inhibitor (with a Ki of 0.005 µM) and displays selectivity over other CDKs. Additionally, it exhibits sub-micromolar antiproliferative activity against various cancer cell lines .

Medicinal Chemistry: Nitrogen-Containing Heterocycles

Pyrazoles, including N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride , play a crucial role in medicinal chemistry due to their diverse biological applications. These include anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities .

Antifungal and Antitubercular Properties

The scaffold of N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives demonstrates significant antifungal and antitubercular activity. These compounds hold promise for developing lead molecules to combat fungal and antitubercular infections .

In Vitro Antipromastigote Activity

Compound 13 from this class exhibits potent in vitro antipromastigote activity. Molecular simulation studies suggest favorable binding patterns, making it a promising candidate for further investigation .

Exploring Novel Routes: Pyrazole Review

Given the potential applications of pyrazoles, researchers continue to explore innovative synthesis routes, potency variations, and novel applications. Pyrazoles remain an exciting area of study in synthetic chemistry and drug development .

Mechanism of Action

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name |

N-(1H-pyrazol-4-yl)pyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.2ClH/c1-2-4-9-8(3-1)12-7-5-10-11-6-7;;/h1-6H,(H,9,12)(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJYMDYJGGJNMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CNN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2654550.png)

![4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol](/img/structure/B2654551.png)

![N-(2-methoxy-2-phenylbutyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2654558.png)

![1-[(2-Chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole](/img/structure/B2654565.png)

![4-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid](/img/structure/B2654566.png)

![Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester](/img/structure/B2654567.png)

![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2654568.png)

![2-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2654569.png)